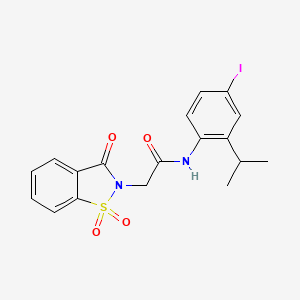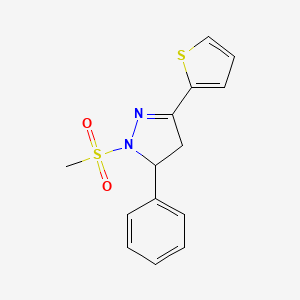![molecular formula C19H21NO3 B4109277 1-[2-(4-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4109277.png)
1-[2-(4-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
1-[2-(4-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as "MPPTQ" and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of MPPTQ is not fully understood. However, it has been suggested that MPPTQ exerts its effects through the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. MPPTQ has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer cell growth. It has also been found to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
MPPTQ has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. MPPTQ has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). MPPTQ has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the levels of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer cell invasion.
Avantages Et Limitations Des Expériences En Laboratoire
MPPTQ has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit cancer cell growth and reduce inflammation. MPPTQ has also been found to have low toxicity in animal models. However, one of the limitations is the lack of understanding of its mechanism of action. Another limitation is the lack of studies on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the study of MPPTQ. One of the directions is the investigation of its pharmacokinetics and pharmacodynamics. Another direction is the study of its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. MPPTQ can also be studied for its potential use in the treatment of neurodegenerative diseases and cardiovascular diseases. The development of new synthesis methods for MPPTQ can also be explored to improve its yield and purity.
Applications De Recherche Scientifique
MPPTQ has been studied for its potential applications in various scientific research areas. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. MPPTQ has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. MPPTQ has also been studied for its potential use in the treatment of neurodegenerative diseases and cardiovascular diseases.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxyphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(23-17-11-9-16(22-2)10-12-17)19(21)20-13-5-7-15-6-3-4-8-18(15)20/h3-4,6,8-12,14H,5,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSFOUOCIKAIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=CC=CC=C21)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4109196.png)
![3-[(4,6-dihydroxy-5-methyl-2-pyrimidinyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4109204.png)
![methyl 2-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4109230.png)
![6-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4109238.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4109244.png)
![N-1-adamantyl-4-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4109251.png)
![N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide]](/img/structure/B4109253.png)

![2-(4-fluorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B4109262.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4109270.png)
![N-{[4-allyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4109283.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4109286.png)

